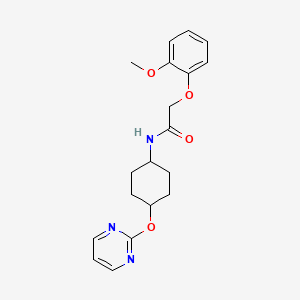

2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-24-16-5-2-3-6-17(16)25-13-18(23)22-14-7-9-15(10-8-14)26-19-20-11-4-12-21-19/h2-6,11-12,14-15H,7-10,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHLYBGDHKREQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide , with the CAS number 2034444-42-1 , has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Antifungal Activity : Analogous compounds have shown antifungal properties by disrupting ergosterol biosynthesis in fungal cell membranes, leading to increased membrane permeability and cell death .

Antifungal Properties

Several studies have highlighted the antifungal activity of compounds related to this structure:

- A study demonstrated that certain methylenedioxy-containing compounds exhibited significant antifungal activity against Aspergillus flavus, reducing mycelial growth and aflatoxin production . This suggests that this compound may have similar effects.

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects have been explored in various cancer cell lines:

- Research on phenazine-derived compounds indicates selective cytotoxicity against HeLa and MCF-7 cancer cells, with IC50 values indicating effective inhibition at low concentrations . This raises the possibility that this compound might also exhibit selective cytotoxicity against specific cancer types.

Study 1: Antifungal Activity Assessment

A study assessed the antifungal activity of various synthetic compounds, including those with similar structures to this compound. The results indicated:

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| MI-2 | 7.8 | 40% |

| MI-11 | 7.8 | 30% |

| MI-16 | 7.8 | 50% |

This data suggests a promising antifungal profile for structurally related compounds .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on the cytotoxic effects of phenazine derivatives:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 20 |

| MCF-7 | 24 |

These findings indicate effective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential therapeutic application for similar compounds .

Comparison with Similar Compounds

Substituent Impact Analysis:

- Electron-Donating Groups (e.g., methoxy) : The 2-methoxy group in the target compound enhances solubility compared to chloro-substituted analogs (e.g., ISRIB-A14) but may reduce membrane permeability .

- Heterocyclic Moieties: Pyrimidin-2-yloxy (target) provides distinct H-bonding vs. pyrazin-2-yloxy () or cyanopyrazine (), influencing target selectivity .

- Halogenated Derivatives : Chloro or fluoro groups (e.g., ISRIB, ) improve binding affinity but may correlate with higher cytotoxicity (e.g., ISRIB-A14 has H302/H315 hazards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.